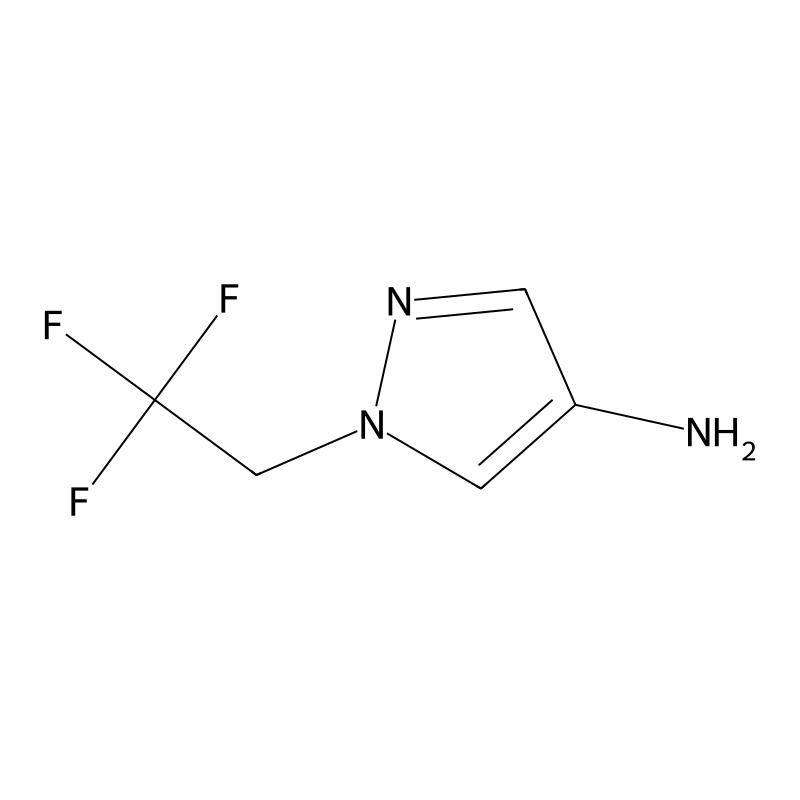1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (sometimes referred to as TF-PYR-NH2) is a small organic molecule being investigated for its potential medicinal properties. Studies have shown it possesses various biological activities, including:
Antimicrobial activity
Research suggests TF-PYR-NH2 exhibits antibacterial and antifungal properties. A study published in "Molecules" found it to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].
Anticancer activity
The molecule has demonstrated potential in inhibiting the growth of cancer cells. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that TF-PYR-NH2 displayed cytotoxicity against various cancer cell lines [].
Anti-inflammatory activity
Studies suggest TF-PYR-NH2 may possess anti-inflammatory properties. Research published in "European Journal of Medicinal Chemistry" found the molecule to reduce inflammation in a mouse model [].
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








